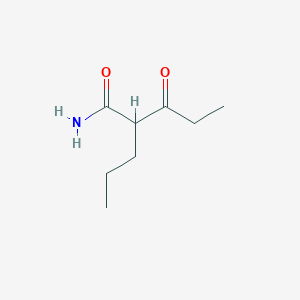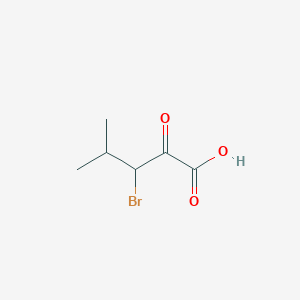![molecular formula C10H17N3O B14385294 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-23-3](/img/structure/B14385294.png)
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 3-methylbutylamino group and an ethanone moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methylbutylamino group: This step typically involves the reaction of the imidazole intermediate with 3-methylbutylamine under controlled conditions.
Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one can be compared with other imidazole derivatives, such as:
1-{2-[(2-Methylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one: Similar structure but with a different alkyl group, leading to variations in biological activity.
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-4-yl}ethan-1-one: Variation in the position of the substituent on the imidazole ring, affecting its reactivity and interactions.
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}propan-1-one: Different carbon chain length in the ethanone moiety, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
88723-23-3 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-[2-(3-methylbutylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H17N3O/c1-7(2)4-5-11-10-12-6-9(13-10)8(3)14/h6-7H,4-5H2,1-3H3,(H2,11,12,13) |
Clé InChI |
ALULUBPTGDOZEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1=NC=C(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)







![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)

